4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC15712463
Molecular Formula: C25H23N3O2
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O2 |
|---|---|
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 1,5-dimethyl-2-phenyl-4-[(3-phenylmethoxyphenyl)methylideneamino]pyrazol-3-one |
| Standard InChI | InChI=1S/C25H23N3O2/c1-19-24(25(29)28(27(19)2)22-13-7-4-8-14-22)26-17-21-12-9-15-23(16-21)30-18-20-10-5-3-6-11-20/h3-17H,18H2,1-2H3 |
| Standard InChI Key | NSQJYPIRSYAJES-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Introduction
Structural Features
The molecular structure of 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one includes:
-
Pyrazolone Core: This is the central part of the molecule, which is known for its stability and reactivity.
-
Benzyloxy Group: Attached to the phenyl ring, this group contributes to the compound's lipophilicity and potential biological interactions.
-
Methylidene Linkage: This imine linkage connects the benzyloxyphenyl group to the pyrazolone core, influencing the compound's chemical properties.
Biological Activities
Pyrazole derivatives are known for their broad spectrum of biological activities, including:
-
Antimicrobial Activity: Some pyrazoles exhibit potent antimicrobial effects against various bacterial strains.
-
Anticancer Activity: Pyrazoles have been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis or inhibiting key enzymes involved in cancer progression.
-
Antioxidant Activity: Many pyrazole derivatives possess antioxidant properties, which can help protect against oxidative stress-related diseases.
Data Tables
Given the lack of specific data on this compound, a general overview of pyrazole derivatives' biological activities can be summarized as follows:
| Compound Type | Biological Activity | Example Compounds |
|---|---|---|
| Pyrazoles | Antimicrobial | Various derivatives with substituted phenyl rings |
| Pyrazoles | Anticancer | 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) |
| Pyrazoles | Antioxidant | 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume